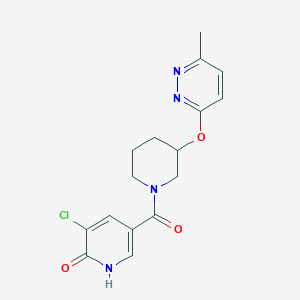
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a unique and complex chemical entity. Its structure features a 5-chloro-6-hydroxypyridine core linked to a piperidine ring through a methanone bridge, further extended by a 6-methylpyridazin-3-yloxy group. This compound showcases potential in various research domains due to its distinctive structural components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Reactions: : The synthesis begins with the formation of the 5-chloro-6-hydroxypyridine intermediate. This involves chlorination and hydroxylation of a pyridine precursor.
Formation of Piperidine Core: : Next, the 3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl part is synthesized through a series of steps involving nucleophilic substitution and condensation reactions.
Final Assembly: : The two intermediates are then coupled using a methanone linker under controlled conditions, often employing catalysts and specific solvents to ensure a high yield.
Industrial Production Methods
Scale-Up Process: : Industrial production necessitates optimized reaction conditions to ensure efficiency and safety. This includes continuous flow reactions and the use of automated systems to control temperature and pressure.
Purification: : Following synthesis, purification processes like recrystallization, chromatography, and distillation are applied to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the hydroxypyridine and piperidine moieties.
Reduction: : Reduction reactions can target the chloro group, converting it to a more reactive intermediate.
Substitution: : Nucleophilic substitution is feasible at the chloro group and the piperidine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: : Formation of ketone or aldehyde derivatives.
Reduction: : Conversion to hydroxyl derivatives.
Substitution: : Alkylated derivatives with modified biological activity.
Applications De Recherche Scientifique
This compound has found utility across various research fields:
Chemistry: : As a building block in complex organic syntheses, particularly for drug development.
Biology: : Investigated for its potential as an enzyme inhibitor, impacting metabolic pathways.
Medicine: : Explored for therapeutic potential in treating diseases due to its bioactivity.
Industry: : Utilized in material science for developing novel polymers and coatings.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, likely enzymes or receptors, thereby modulating their activity. The chloro and hydroxypyridine moieties are critical in binding interactions, influencing the biochemical pathways it targets.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, such as (5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridyl)piperidin-1-yl)methanone or (6-hydroxy-5-nitropyridin-3-yl)(3-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone stands out due to its specific substituents, impacting its reactivity and biological activities uniquely
Propriétés
IUPAC Name |
3-chloro-5-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-10-4-5-14(20-19-10)24-12-3-2-6-21(9-12)16(23)11-7-13(17)15(22)18-8-11/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCHXSASLIZJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














